molecular formula C19H14ClN3O2 B246290 N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide

N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide

Numéro de catalogue B246290
Poids moléculaire: 351.8 g/mol
Clé InChI: VIWKMIGVAXXLDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of certain cancers.

Mécanisme D'action

N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide selectively inhibits BTK, which is a key mediator of B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B cells, which are the cells that give rise to certain types of cancer. By inhibiting BTK, N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide blocks the downstream signaling pathways that promote cancer cell growth and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has been shown to have potent anti-tumor activity in preclinical models of cancer. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of other cancer therapies. N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has several advantages as a tool for cancer research. It is a selective inhibitor of BTK, which allows for the specific targeting of cancer cells that rely on BTK signaling. N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has also been shown to have potent anti-tumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, there are also limitations to the use of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide in lab experiments. It is a small molecule inhibitor, which means that it may not be effective against all types of cancer. Additionally, the efficacy of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide may be influenced by factors such as tumor heterogeneity and drug resistance.

Orientations Futures

There are several potential future directions for research on N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide. One area of focus is the development of combination therapies that incorporate N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide with other cancer therapies, such as chemotherapy and immunotherapy. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide treatment. Additionally, further research is needed to understand the mechanisms of drug resistance to N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide, and to develop strategies to overcome this resistance. Finally, the safety and efficacy of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide in clinical trials will need to be further evaluated in order to determine its potential as a cancer therapy.

Méthodes De Synthèse

The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide involves several steps, including the preparation of the starting materials, the coupling of the two aromatic rings, and the introduction of the nicotinamide moiety. The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide was first reported by researchers at Takeda Pharmaceutical Company Limited in 2015. The process involves the use of various reagents and solvents, including N,N-dimethylformamide (DMF), triethylamine (TEA), and diisopropylethylamine (DIPEA).

Applications De Recherche Scientifique

N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has also demonstrated synergy with other cancer therapies, such as chemotherapy and immunotherapy. Clinical trials are currently ongoing to evaluate the safety and efficacy of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide in patients with various types of cancer.

Propriétés

Formule moléculaire

C19H14ClN3O2

Poids moléculaire

351.8 g/mol

Nom IUPAC

N-[3-[(2-chlorobenzoyl)amino]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H14ClN3O2/c20-17-9-2-1-8-16(17)19(25)23-15-7-3-6-14(11-15)22-18(24)13-5-4-10-21-12-13/h1-12H,(H,22,24)(H,23,25)

Clé InChI

VIWKMIGVAXXLDG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CN=CC=C3)Cl

SMILES canonique

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CN=CC=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.